

An In-Depth Technical Guide to 2-Bromobenzaldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzaldehyde diethyl acetal

Cat. No.: B1273417

[Get Quote](#)

Introduction

2-Bromobenzaldehyde diethyl acetal is an organic compound of significant interest to researchers in organic synthesis and medicinal chemistry.^[1] Its chemical structure, featuring a bromine-substituted benzene ring and a protected aldehyde group, makes it a versatile building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.^{[1][2][3]} The primary function of the diethyl acetal group is to serve as a protecting group for the highly reactive aldehyde, allowing for chemical modifications on other parts of the molecule without unintended side reactions.^{[1][3]} This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for professionals in drug development and chemical research.

Chapter 1: Core Molecular Structure and Properties

The fundamental utility of **2-Bromobenzaldehyde diethyl acetal** stems from its unique molecular architecture. The presence of a bromine atom on the aromatic ring provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the diethyl acetal masks the aldehyde functionality, which can be easily regenerated under acidic conditions.^{[1][2]}

Caption: Chemical structure of **2-Bromobenzaldehyde diethyl acetal**.

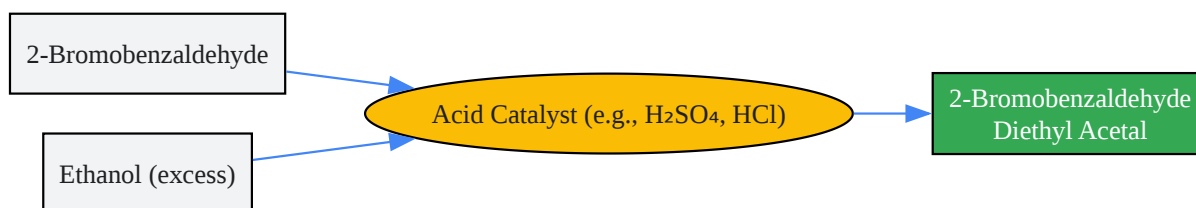
Table 1: Chemical Identifiers and Properties

This table summarizes the key identifiers and physicochemical properties of **2-Bromobenzaldehyde diethyl acetal**.

Property	Value	Reference(s)
IUPAC Name	1-bromo-2-(diethoxymethyl)benzene	[1][2]
Synonyms	2-(Diethoxymethyl)bromobenzen e	[3][4]
CAS Number	35822-58-3	[1][4][5]
Molecular Formula	C ₁₁ H ₁₅ BrO ₂	[1][2][3][4]
Molecular Weight	259.14 g/mol	[1][2][4][5]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	116 °C @ 0.7 mmHg; ~95 °C @ 1 mmHg	[2][3]
Density	1.285 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.5156	[3]
Flash Point	>112.8 °C (>235 °F)	
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[3]

Chapter 2: Synthesis and Purification

The most common method for synthesizing **2-Bromobenzaldehyde diethyl acetal** is the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethanol.[1][2] This reaction protects the aldehyde group, facilitating subsequent chemical transformations.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Bromobenzaldehyde diethyl acetal**.

Experimental Protocol: Synthesis of 2-Bromobenzaldehyde Diethyl Acetal

The following protocol is a representative procedure adapted from established methods for acetal synthesis.^{[2][6]}

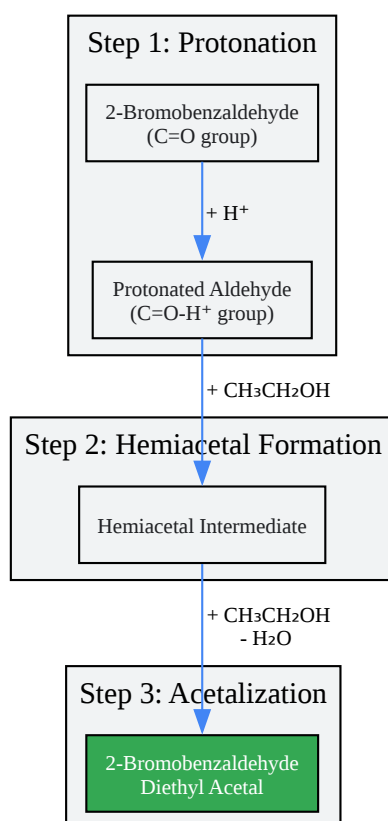
- **Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde (1.0 mol), ethanol (3.0 mol), and a suitable organic solvent like toluene to aid in azeotropic water removal.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.01 mol).
- **Reaction:** Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in a Dean-Stark trap or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the solution with a saturated sodium bicarbonate solution.
- **Extraction:** Extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer with brine, then dry it over an anhydrous salt such as magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final

2-Bromobenzaldehyde diethyl acetal as a colorless liquid.[6]

Reaction Mechanism

The acetalization reaction proceeds via a three-step mechanism:[1]

- **Protonation:** The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
- **Hemiacetal Formation:** A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a hemiacetal.
- **Acetalization:** A second molecule of ethanol protonates the hydroxyl group of the hemiacetal, which then leaves as a water molecule. This is followed by an attack from another ethanol molecule, which after deprotonation, yields the stable diethyl acetal.



[Click to download full resolution via product page](#)

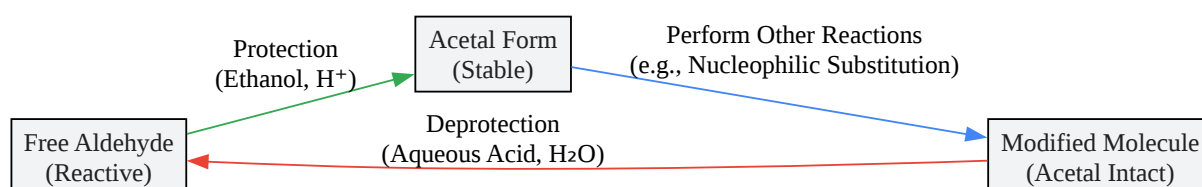
Caption: The acid-catalyzed mechanism for diethyl acetal formation.

Chapter 3: Chemical Reactivity and Applications in Drug Development

The strategic importance of **2-Bromobenzaldehyde diethyl acetal** lies in its dual reactivity, which can be selectively harnessed in multi-step syntheses.

The Acetal as a Protecting Group

The acetal group is stable under neutral and basic conditions but is readily cleaved under aqueous acidic conditions to regenerate the aldehyde.[1][2] This allows chemists to perform reactions on other parts of the molecule, such as the bromine atom, that would otherwise be incompatible with a free aldehyde.



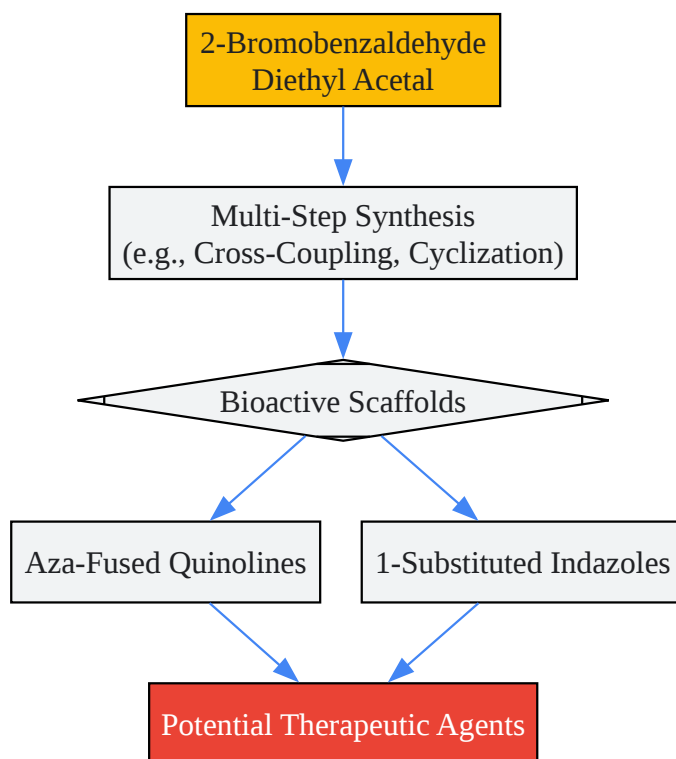
[Click to download full resolution via product page](#)

Caption: The protection-deprotection strategy using the diethyl acetal group.

Applications as a Synthetic Building Block

2-Bromobenzaldehyde diethyl acetal is a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its structure is a precursor to complex heterocyclic systems that form the core of many bioactive molecules.

- **Synthesis of Fused Heterocycles:** It is used in the construction of aza-fused polycyclic quinolines, which are scaffolds found in numerous biologically active compounds.[2]
- **Preparation of Indazoles:** The compound serves as a starting material for preparing 1-substituted indazoles, a class of compounds with significant pharmaceutical applications.[2]
- **Drug Development:** Its unique properties make it a valuable precursor for developing new drug candidates, with potential applications in fields like oncology and infectious diseases.[1]



[Click to download full resolution via product page](#)

Caption: Logical workflow from a building block to potential drug candidates.

Chapter 4: Spectroscopic and Analytical Data

Analytical data is crucial for confirming the structure and purity of **2-Bromobenzaldehyde diethyl acetal**. While a comprehensive dataset for the diethyl acetal is not readily available from the search, data for the closely related dimethyl acetal provides a useful reference.

Table 2: Reference Spectroscopic Data

Analysis Type	Compound	Data	Reference(s)
^1H NMR	2-Bromobenzaldehyde dimethyl acetal (in CDCl_3)	δ 3.35 (s, 6H, OCH_3), δ 5.50 (s, 1H, CH), δ 7.5 (m, 4H, Ar-H)	[6]
^1H NMR	2-Bromobenzaldehyde (in CDCl_3)	δ 10.34 (s, 1H, CHO), δ 7.89 (d, 1H, Ar-H), δ 7.63 (d, 1H, Ar-H), δ 7.43 (t, 2H, Ar-H)	[7]
IR	2-Bromobenzaldehyde	Key peaks corresponding to C=O (aldehyde) and C-Br stretching.	[8][9]
Mass Spec	2-Bromobenzaldehyde	Molecular ion peaks (m/z) at 183 and 185 corresponding to bromine isotopes.	[9]

Note: The provided NMR data is for the dimethyl acetal analog and the parent aldehyde, which can be used as a comparative reference for the expected signals of the diethyl acetal.

Conclusion

2-Bromobenzaldehyde diethyl acetal is a highly valuable and versatile reagent in modern organic chemistry. Its utility as a protected aldehyde building block allows for the streamlined synthesis of complex molecular architectures that are central to the development of new pharmaceuticals and other high-value chemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobenzaldehyde diethyl acetal | 35822-58-3 | Benchchem [benchchem.com]
- 2. Buy 2-Bromobenzaldehyde diethyl acetal | 35822-58-3 [smolecule.com]
- 3. healthchems.lookchem.com [healthchems.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Bromobenzaldehyde(6630-33-7) ¹H NMR spectrum [chemicalbook.com]
- 8. 2-Bromobenzaldehyde(6630-33-7) IR Spectrum [chemicalbook.com]
- 9. 2-Bromobenzaldehyde | C₇H₅BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromobenzaldehyde Diethyl Acetal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273417#2-bromobenzaldehyde-diethyl-acetal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com